![molecular formula C23H23N3O3S2 B2700448 N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 681225-64-9](/img/structure/B2700448.png)
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide
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Overview
Description
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide, also known as DMTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTA is a thiazole-based compound that has been synthesized using various methods.
Mechanism of Action
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylase (HDAC) and matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of HDAC and MMPs, activation of the Nrf2 pathway, and inhibition of AChE. This compound has also been shown to induce apoptosis in cancer cells, reduce the accumulation of amyloid-beta plaques in the brain, and protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide is its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide should focus on elucidating its mechanism of action in various diseases, optimizing its synthesis, and developing novel formulations that improve its solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesis Methods
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide can be synthesized using various methods, including the reaction of 2-bromoacetic acid with 4,5-diphenylthiazol-2-amine followed by reaction with 2-(morpholino-2-oxoethyl)thioacetic acid. Another method involves the reaction of 2-bromoacetic acid with 4,5-diphenylthiazol-2-amine followed by reaction with 2-(morpholino-2-oxoethyl)thioacetic acid in the presence of sodium hydride. These methods have been reported to yield this compound in good to excellent yields.
Scientific Research Applications
N-(4,5-diphenylthiazol-2-yl)-2-((2-morpholino-2-oxoethyl)thio)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c27-19(15-30-16-20(28)26-11-13-29-14-12-26)24-23-25-21(17-7-3-1-4-8-17)22(31-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUYJBJSYRYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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